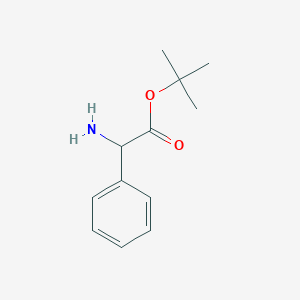

Tert-butyl 2-amino-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYKRGXTOVWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Chiral Building Block in Advanced Organic Synthesis

The utility of amino acids as building blocks for creating enantiomerically pure compounds is a cornerstone of modern asymmetric synthesis. researchgate.net Tert-butyl 2-amino-2-phenylacetate, in its chiral forms, serves as a fundamental starting material for the synthesis of more complex, biologically relevant molecules and novel chemical entities.

The tert-butyl ester group provides significant steric protection, enhancing the stability of the molecule and influencing the stereochemical outcome of reactions. This steric hindrance is crucial in directing the approach of reagents, thereby enabling the construction of specific stereoisomers. Researchers have utilized derivatives of this compound as key building blocks in the synthesis of molecules exhibiting unusual forms of chirality, such as "staircase chirality." nih.gov For instance, the assembly of complex chiral targets has been achieved by coupling key building blocks derived from phenylacetate (B1230308) esters, demonstrating the modularity and effectiveness of this synthetic approach. nih.gov The principle extends to the synthesis of various α-amino acids, which are essential components in pharmaceutical and agrochemical industries. researchgate.net

Role As a Key Intermediate in Stereoselective Transformations

Beyond its function as a primary building block, tert-butyl 2-amino-2-phenylacetate and its derivatives are critical intermediates in stereoselective transformations, which are reactions designed to produce a single stereoisomer of a product. Its derivatives are frequently employed in reactions that establish new stereocenters with a high degree of control.

A notable application is in the asymmetric synthesis of complex molecules described as having "turbo chirality." In these syntheses, an N-protected derivative of a phenylacetate (B1230308) ester serves as a crucial intermediate. nih.govresearchgate.net The reaction sequence often involves the addition of an organometallic reagent to a chiral imine derived from the amino ester, with the existing stereocenter and chiral auxiliary guiding the formation of the new chiral centers with high diastereoselectivity. nih.govresearchgate.net The absolute configuration of these complex products is often unambiguously confirmed through techniques like X-ray diffraction analysis. nih.gov

Furthermore, the core structure is integral to the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.org Chiral N-tert-butanesulfinyl imines, which can be prepared from amino esters like this compound, are powerful intermediates for the asymmetric synthesis of aziridines, pyrrolidines, and piperidines. beilstein-journals.org These synthetic routes, such as the aza-Darzens reaction with α-bromoesters, proceed with excellent stereoselectivity, yielding functionally rich heterocyclic products that are valuable in medicinal chemistry. beilstein-journals.org

Overview of Academic Research Trajectories for the Compound

Classical Esterification and Protection Strategies

The traditional synthesis of this compound often involves the derivatization of 2-phenylglycine and the strategic use of tert-butyl protecting groups.

Synthesis via 2-Phenylglycine Derivatization

A primary route to this compound is through the esterification of 2-phenylglycine. This process typically involves reacting 2-phenylglycine with a source of a tert-butyl group under acidic conditions. For instance, the use of isobutene in the presence of an acid catalyst can directly esterify the carboxylic acid functionality. Another common method is the reaction with di-tert-butyl dicarbonate (B1257347), which can serve as a source for the tert-butyl ester under specific conditions. orgsyn.org The selection of reagents and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

Application of Tert-butyl Protecting Groups in Amino Acid Chemistry

The tert-butyl group is a widely used protecting group in amino acid and peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. wikipedia.orgontosight.aiiris-biotech.de In the context of synthesizing this compound, the tert-butoxycarbonyl (Boc) group is frequently employed to protect the amino group of 2-phenylglycine. wikipedia.orglibretexts.org This protection prevents the amino group from participating in undesired reactions during the esterification of the carboxylic acid.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orglibretexts.org Once the ester is formed, the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the desired amino ester. wikipedia.orgontosight.ai This orthogonal protection strategy, where the protecting groups for the amino and carboxyl groups can be removed under different conditions, is a cornerstone of modern peptide synthesis. iris-biotech.de

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |

| Benzyl (Bn) ester | Benzyl alcohol | Mild hydrolysis or catalytic hydrogenolysis |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fluorenylmethyloxycarbonyl chloride | Base (e.g., 20% piperidine (B6355638) in DMF) |

Enantioselective Synthesis Approaches for Chiral Phenylglycine Esters

The synthesis of enantiomerically pure this compound is of significant interest, as chirality is a key factor in the biological activity of many molecules. frontiersin.org Several enantioselective methods have been developed for the synthesis of chiral phenylglycine esters. koreascience.krnih.gov

One approach involves the use of chiral auxiliaries. rsc.org For example, (R)-phenylglycinol has been used as a chiral auxiliary in Strecker reactions to produce chiral amino acids. rsc.org Another strategy is the asymmetric alkylation of a chiral glycine (B1666218) equivalent. koreascience.kr For instance, the bislactim ether derived from (S)-valine can be arylated and then alkylated to produce chiral 3-alkyl-3-phenylpyrazines, which can then be hydrolyzed to the corresponding chiral α-alkyl-α-phenylglycine esters. koreascience.kr

Enzymatic methods also offer a powerful tool for enantioselective synthesis. Nitrilases, for example, can be used for the enantioselective hydrolysis of aminonitriles, which are precursors to amino acids, in a process known as dynamic kinetic resolution. frontiersin.orgresearchgate.net This chemoenzymatic approach allows for the stoichiometric conversion of a racemic starting material into a single enantiomer of the desired amino acid. frontiersin.org

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is typically recovered and can be reused. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A small amount of catalyst can generate a large amount of enantiomerically enriched product. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. | High enantioselectivity under mild reaction conditions. |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with in situ racemization of the unreacted enantiomer, allowing for a theoretical 100% yield of a single enantiomer. | High yield and high enantiomeric excess. |

Modern and Sustainable Synthetic Innovations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of mechanochemical and solvent-free techniques for the synthesis of phenylglycine derivatives.

Mechanochemical Synthesis Techniques for Related Phenylglycine Derivatives

Mechanochemistry, which involves conducting chemical reactions by grinding or milling, offers a promising green alternative to traditional solution-based synthesis. nih.govacs.org This technique can reduce or eliminate the need for solvents, leading to less waste and often faster reaction times. researchgate.net

The mechanochemical synthesis of various organic compounds, including derivatives of phenylglycine, has been successfully demonstrated. nih.govdntb.gov.ua For example, the synthesis of N-sulfonylguanidines from arylsulfonamides and carbodiimides has been achieved efficiently using mechanochemistry. nih.gov While a direct mechanochemical synthesis of this compound has not been extensively reported, the successful application of this technique to related compounds suggests its potential for this synthesis. researchgate.netchemrxiv.org A 2024 study demonstrated the grinding of (S)-2-amino-2-phenylacetic acid with ethanol (B145695) and HCl in a ball mill, achieving an 88% yield of the corresponding ethyl ester.

Solvent-Free Reaction Methodologies

Solvent-free reactions are another key aspect of green chemistry, aiming to minimize the use of volatile and often hazardous organic solvents. nih.gov These reactions can be carried out by heating the neat reactants or by using a minimal amount of a liquid additive in a process known as liquid-assisted grinding (LAG). nih.gov

Several solvent-free methods have been developed for various organic transformations, including the synthesis of propargylamines via A³ coupling reactions. nih.gov The synthesis of tetrasubstituted imidazoles from ketones and amines has also been achieved under solvent-free conditions. rsc.org The development of solvent-free esterification methods, potentially utilizing solid acid catalysts or microwave irradiation, could provide a more sustainable route to this compound.

Derivatization Pathways and Functional Group Transformations

The chemical versatility of this compound stems from its core functional groups: a primary amine, a bulky tert-butyl ester, and a phenyl ring attached to the α-carbon. These sites allow for a multitude of transformations, leading to diverse molecular architectures.

Synthesis of Boc-Protected Intermediates and Related Carbamates

The protection of the primary amino group is a fundamental step in many synthetic sequences involving amino acids. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org

The standard method for introducing the Boc group involves the reaction of the amino ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For instance, (S)-ethyl 2-amino-2-phenylacetate, a closely related precursor, is converted to ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate by treatment with Boc₂O. researchgate.netijcr.info This reaction is typically performed in a solvent like ethanol, and a base such as triethylamine (B128534) may be added to neutralize the acidic byproduct. ijcr.info The Boc group is stable to most nucleophiles and bases, which permits selective modification of other parts of the molecule. organic-chemistry.org

Beyond simple Boc protection, the amino group can be transformed into various carbamates. A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized through the condensation of tert-butyl 2-aminophenylcarbamate with a variety of substituted carboxylic acids. nih.gov This process typically employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate amide bond formation. nih.gov Another approach involves the Curtius rearrangement of an acyl azide, generated from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. The resulting isocyanate is trapped by an alcohol to yield the desired carbamate (B1207046). organic-chemistry.orgorganic-chemistry.org

Table 1: Synthesis of Boc-Protected and Carbamate Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-ethyl 2-amino-2-phenylacetate | Di-tert-butyl dicarbonate (Boc₂O) | Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate | Not specified | researchgate.netijcr.info |

| tert-butyl 2-aminophenylcarbamate | 4-Fluorobenzoic acid, EDCI, HOBt, DIPEA | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 74% | nih.gov |

| tert-butyl 2-aminophenylcarbamate | 4-(1H-indol-2-yl)butanoic acid, EDCI, HOBt, DIPEA | tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 75.7% | nih.gov |

Formation of Quaternary α-Amino Acid Derivatives

The synthesis of α,α-disubstituted α-amino acids, also known as quaternary amino acids, is a significant challenge in organic synthesis due to the steric hindrance at the α-carbon. nih.gov These compounds are valuable as peptide modifiers and precursors to bioactive molecules. nih.gov this compound serves as a scaffold for creating such structures where the α-hydrogen is replaced by another substituent.

One effective strategy involves the use of isocyanoacetate esters. For example, tert-butyl 2-isocyano-2-phenylacetate can undergo a silver oxide-catalyzed conjugate addition to o-quinone diimides. nih.gov This reaction affords α,α-diarylisocyano esters with high regioselectivity and in excellent yields. The bulky tert-butyl group is well-tolerated in this transformation, and subsequent acid hydrolysis of the isocyano group furnishes the desired quaternary α,α-diaryl-α-amino acid. nih.gov

Another powerful method is the three-component coupling reaction involving arynes. The diastereoselective addition of Schöllkopf's bislactim ether to a substituted aryne generates an aryl carbanion intermediate. beilstein-journals.org This intermediate can be trapped with an electrophile, such as iodomethane, to install a second substituent at the α-position, thereby forming a quaternary center. This one-pot procedure yields α-alkyl, α-aryl-bislactim ethers with high diastereoselectivity, which can then be hydrolyzed to the corresponding quaternary amino acid esters. beilstein-journals.org Palladium-catalyzed α-arylation of azlactones represents another route to access these sterically congested molecules. acs.org

Table 2: Synthesis of Quaternary α-Amino Acid Precursors

| Starting Material | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 2-isocyano-2-phenylacetate | o-Benzoquinone diimide, Ag₂O | α,α-Diarylisocyano ester | 73% | nih.gov |

| Schöllkopf's bislactim ether | Aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate), LDA, Iodomethane | α-Methyl, α-aryl bislactim ether | 92% | beilstein-journals.org |

Preparation of Cyano-Substituted Analogs

The introduction of a cyano group into the structure of this compound or its analogs can be achieved through various methodologies, leading to compounds with altered electronic properties and reactivity.

N-Cyanation of the primary amino group can be accomplished by reacting the parent amino ester with cyanogen (B1215507) bromide in a solvent like dry diethyl ether, with sodium bicarbonate added as a base. tandfonline.comtandfonline.com This method provides N-cyano α-amino esters in excellent yields with short reaction times and a simple workup. tandfonline.com The reaction proceeds via nucleophilic attack of the amino group on the electrophilic cyanide carbon of cyanogen bromide. tandfonline.com

Alternatively, cyano groups can be incorporated into the carbon skeleton. The reaction of tert-butyl acetoacetate (B1235776) with benzaldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) leads to the formation of tert-butyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate. arkat-usa.org In a different approach, the organocatalyzed Michael addition of N-Boc protected tetramic acid to benzylidenemalononitrile (B1330407) results in the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. mdpi.comresearchgate.net Furthermore, tert-butyl 2-cyano-5-phenylpentanoate has been prepared via a Knoevenagel condensation of 3-phenylpropionaldehyde with tert-butyl cyanoacetate, followed by reduction with sodium borohydride. rsc.org

Table 3: Synthesis of Cyano-Substituted Analogs

| Synthetic Approach | Starting Materials | Product | Yield | Reference |

|---|---|---|---|---|

| N-Cyanation | α-Amino ester, Cyanogen bromide, NaHCO₃ | N-Cyano α-amino ester | Excellent | tandfonline.comtandfonline.com |

| Pyridine Synthesis | tert-Butyl acetoacetate, Benzaldehyde, Malononitrile, NH₄OAc | tert-Butyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate | 41% | arkat-usa.org |

| Michael Addition/Annulation | N-Boc-tetramic acid, Benzylidenemalononitrile, Organocatalyst | tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate | 36% | mdpi.comresearchgate.net |

Strategies for Functional Group Interconversion (e.g., Oxidation, Reduction, Substitution)

Functional group interconversions expand the synthetic utility of this compound and its derivatives, allowing for the transformation of existing functional groups into new ones.

Oxidation: The oxidation of compounds related to this compound has been explored. For example, the oxidation of methyl 2-amino-2-phenylacetate hydrochloride with a copper(II) bromide-lithium tert-butoxide reagent can lead to different products depending on the conditions. mdma.ch This oxidation can yield benzonitrile (B105546) through oxidative decarboxylation. mdma.ch Under other conditions, the reaction can produce tert-butyl benzoylformate. mdma.ch The steric bulk of the tert-butyl group can direct oxidation towards the phenylacetate moiety.

Reduction: Reduction reactions are commonly employed to transform functional groups. In the synthesis of carbamate derivatives, a nitro group on a phenyl ring can be reduced to a primary amine using reagents like iron(III) chloride and hydrazine (B178648) hydrate (B1144303) in methanol (B129727). nih.gov This transformation is crucial for subsequent coupling reactions.

Substitution: The ester and amino functionalities are prime sites for substitution reactions. The tert-butyl ester can undergo aminolysis by reacting with primary amines at elevated temperatures (e.g., 60°C in THF) to produce phenylacetamides in good yields (82-89%). Transesterification can be achieved by reacting with an alcohol like methanol under acid catalysis (e.g., H₂SO₄) to give the corresponding methyl ester with high conversion.

Table 4: Examples of Functional Group Interconversions

| Transformation | Substrate/Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation | Methyl 2-amino-2-phenylacetate HCl | Copper(II) bromide-lithium tert-butoxide | Benzonitrile | mdma.ch |

| Reduction | tert-butyl 2-nitrophenylcarbamate | FeCl₃, N₂H₄·H₂O | tert-butyl 2-aminophenylcarbamate | nih.gov |

| Substitution (Aminolysis) | tert-butyl 2-phenylacetate | Primary amine, THF, 60°C | Phenylacetamide |

| Substitution (Transesterification) | tert-butyl 2-phenylacetate | Methanol, H₂SO₄ (cat.) | Methyl phenylacetate | |

Stereochemical Control and Asymmetric Induction in Reactions

Evaluation as a Chiral Auxiliary in Diastereoselective Processes

This compound and its derivatives have been investigated for their role as chiral auxiliaries in asymmetric synthesis, aiming to control the stereochemical outcome of reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the formation of a specific stereoisomer. The effectiveness of these auxiliaries is often evaluated by the diastereomeric ratio (d.r.) of the products formed.

In one study, the use of amino acids as chiral auxiliaries was explored. While (S)-methyl 2-amino-2-phenylacetate showed low diastereoselectivity in a particular reaction, the study highlighted that the choice of the amino acid derivative is crucial for achieving high stereocontrol. researchgate.net For instance, replacing the methyl ester with a tert-butyl ester in a valine-derived auxiliary did not significantly alter the diastereoselectivity, suggesting that the steric bulk of the ester group might not be the primary factor influencing stereochemical induction in that specific context. researchgate.net

Other research has focused on the development of novel chiral auxiliaries derived from amino acids for various asymmetric transformations. For example, chiral acetals synthesized from amino alcohols have been used as chiral directors in Diels-Alder reactions. sfu.ca In a specific instance, a high degree of stereochemical induction (91:9 diastereomeric ratio) was observed in a diethylaluminum chloride-promoted Diels-Alder reaction, demonstrating the potential of such acetal-based auxiliaries to effectively control the stereochemistry of the products. sfu.ca

The design of chiral auxiliaries is a continuous area of research. For instance, chiral oxazolidinones derived from L-valinol have proven to be highly effective in asymmetric enolate alkylation reactions, achieving high diastereoselectivities. sfu.ca Similarly, 8-phenylmenthol has been employed as a chiral auxiliary in the asymmetric alkylation of a phenylacetate derivative, with diastereoselectivities reaching up to 93:7. sfu.ca These examples underscore the importance of the auxiliary's structure in directing the stereochemical course of a reaction.

Interactive Data Table: Diastereoselectivity in Asymmetric Reactions

| Reaction Type | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |

| Diels-Alder | Acrylate derivative of an i-Pr acetal | 91:9 |

| Enolate Alkylation | L-valinol-derived oxazolidinone | High |

| Enolate Alkylation | 8-phenylmenthol | up to 93:7 |

| Radical Rearrangement | Isothiourea | 7:1 to >98:2 |

Investigations into Enantiomeric Excess and Stereospecificity

The enantiomeric excess (ee) is a critical measure of the success of an asymmetric synthesis, indicating the purity of one enantiomer over the other. Investigations into reactions involving this compound and related structures focus on maximizing this value.

Enzymatic reactions often provide high enantioselectivity. For instance, ω-transaminases have been used for the enantioselective synthesis of chiral amines, producing an amino ester product with a significant enantiomeric excess, often at least 70%, and in some cases, exceeding 99%. google.com Lipases are another class of enzymes that have been successfully employed in the kinetic resolution of racemic alcohols, leading to the isolation of enantiomerically enriched products. beilstein-journals.org

In non-enzymatic asymmetric synthesis, the choice of catalyst and reaction conditions is paramount. For example, a highly enantioselective catalytic protocol for the reductive coupling of ketones and hydrazones was developed using a chiral phosphoric acid catalyst in conjunction with a photoredox catalyst. acs.org This method yielded syn 1,2-amino alcohol derivatives with excellent levels of diastereo- and enantioselectivity. acs.org

The stereospecificity of a reaction, where a specific stereoisomer of the reactant leads to a specific stereoisomer of the product, is also a key area of study. In the synthesis of "turbo chiral" molecules, the absolute configuration of the product was unambiguously determined by X-ray diffraction analysis, confirming the high stereospecificity of the assembly process. nih.gov The chemical yields for the synthesis of these complex chiral molecules were consistently high, ranging from 65% to 85%. nih.gov

The development of new catalytic systems is crucial for achieving high enantioselectivity. For instance, an iminium ion-based catalytic method has been developed for the enantioselective conjugate addition of carbon-centered radicals to enals, consistently securing a high level of stereoselectivity. researchgate.net Furthermore, an isothiourea-catalyzed acylative kinetic resolution of unprotected 1,1'-biaryl-2,2'-diol derivatives has been shown to provide access to axially chiral compounds in highly enantioenriched form, with selectivity factors (s values) up to 190. researchgate.net

Reaction Mechanisms Governing Ester Cleavage and Amine Reactivity

Hydrolysis Pathways and Stability Considerations

The stability of the ester group in this compound is a key factor in its reactivity. The hydrolysis of esters can proceed through different pathways, and the rate of hydrolysis is influenced by factors such as pH and the presence of enzymes.

Studies on the hydrolysis of various esters have shown that the stability is pH-dependent. For tert-butyl 2-phenylacetate, the maximum stability is observed in the pH range of 6.8-7.2. The hydrolysis of esters can be catalyzed by acids or bases. For example, the base-catalyzed hydrolysis of a series of benzoate (B1203000) esters was studied using lithium hydroxide. nih.gov

The structure of the ester, particularly the nature of the alcohol and acid moieties, significantly impacts its hydrolytic stability. In a comparative study, it was found that for linear homologous esters, the plasma metabolic stability was inversely proportional to the size of the alkoxyl group. nih.gov For instance, methyl benzoate was found to have a higher plasma metabolic stability than ethyl, n-propyl, and n-butyl benzoate. nih.gov

Enzymatic hydrolysis, particularly by carboxylesterases found in plasma and liver microsomes, is a major pathway for the cleavage of ester bonds. researchgate.net The hydrolytic stability of esters in the presence of these enzymes can differ significantly from their stability under non-enzymatic conditions. nih.govresearchgate.net

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors. The bulky tert-butyl group exerts a significant steric hindrance around the ester carbonyl group. This steric bulk can influence the rate and mechanism of reactions at the carbonyl carbon.

Steric effects can play a role in the rate of reactions. For instance, in the reductive elimination of diaryl ethers from palladium(II) complexes, increasing the steric demand of the ligands can enforce a lower coordination number, which in turn affects the reaction rate. researchgate.net However, in the base-catalyzed hydrolysis of some esters, steric effects were found to have a low influence on the reaction rate. nih.gov

Electronic effects, which arise from the distribution of electrons in the molecule, are also crucial. The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can significantly affect the reactivity of the ester and amine groups. For example, in the formation of diaryl ethers, reductive elimination is fastest for electron-deficient aryl groups and electron-rich arenethiolates. researchgate.net Similarly, in the hydrolysis of N-Boc protected anilines, electron-donating groups on the phenyl ring were found to facilitate the reaction, while electron-withdrawing groups retarded it. rsc.org

The interplay of steric and electronic factors is complex and often context-dependent. Computational studies, such as those using density functional theory (DFT), can provide insights into these effects. For example, DFT calculations have been used to determine activation energies and carbocation stabilities, which help in predicting experimental selectivity patterns.

Catalytic Applications in Organic Transformations

This compound and its derivatives can serve as precursors to ligands or catalysts for various organic transformations. The amino and ester functionalities provide handles for modification and incorporation into larger catalytic systems.

Ruthenium complexes bearing Schiff base ligands derived from amino esters have been synthesized and evaluated for their catalytic activity. arabjchem.org For instance, ruthenium(II) complexes have been used as catalysts for the dehydrogenation of secondary alcohols to ketones, with excellent yields being reported for various substrates. arabjchem.org These complexes have also shown catalytic activity in the coupling of amines and alcohols to form amides. arabjchem.org

Palladium-catalyzed reactions are another area where derivatives of phenylacetic acid are utilized. Tert-butyl 2-phenylacetate is a stable intermediate in palladium-catalyzed α-arylation reactions. The development of efficient catalysts for C-H functionalization is an active area of research, and directing groups are often employed to achieve high selectivity. nih.gov

The use of solid acid catalysts, such as aluminum-exchanged montmorillonite (B579905) clay, has been explored for esterification reactions. researchgate.net These catalysts offer advantages such as low cost, thermal stability, and ease of separation. researchgate.net

Hybrid catalysts, which combine the features of metal catalysts and biocatalysts, are emerging as powerful tools in organic synthesis. mdpi.com These systems, such as artificial metalloenzymes, can catalyze a wide range of C-C bond-forming reactions with high selectivity. mdpi.com

Role in Organocatalytic Systems

The application of this compound and similar amino acid derivatives in organocatalytic systems often leverages the compound's amino group for enamine or iminium ion formation, or its potential as a nucleophile. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding, are particularly effective in controlling the stereoselectivity of reactions involving such substrates. kyoto-u.ac.jp

Mechanistic studies have shown that the stereochemical outcome of organocatalyzed reactions can be highly dependent on the catalyst structure and the reaction conditions. ub.eduekt.gr For instance, in aldol (B89426) reactions, prolinamide-thiourea based catalysts have been designed to create a well-defined chiral environment. ekt.gr The pyrrolidine (B122466) moiety activates the ketone nucleophile, while the thiourea (B124793) and amide groups activate the aldehyde electrophile via hydrogen bonding. ekt.gr While not directly studying this compound, these principles are applicable to reactions involving amino acid esters.

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. Mechanistic studies using density functional theory (DFT) have elucidated the pathways of NHC-catalyzed reactions, such as the coupling of hydrazones with aliphatic esters to form γ-lactams. researchgate.net These studies reveal a cascade involving an initial addition-elimination at the ester, followed by a concerted protonation/deprotonation sequence to generate a key nucleophilic intermediate. researchgate.net The principles from these studies provide a framework for understanding potential NHC-catalyzed reactions involving this compound.

Research into organocatalytic tandem processes has demonstrated the ability to construct complex nitrogen-containing heterocycles. For example, the reaction of a β-keto ester tethered to a protected amino group with enals can proceed through a domino sequence of Michael addition, intramolecular aldol, and aza-Michael reactions to form octahydroindoles with high enantioselectivity. ub.edu The choice of base or organocatalyst was found to be crucial for diastereocontrol. ub.edu

| Catalyst Type | Reaction | Role of Amino Acid Derivative | Key Mechanistic Insight |

| Prolinamide-thiourea | Aldol Reaction | Acts as a precursor to catalyst structure | Bifunctional activation via hydrogen bonding controls stereoselectivity. ekt.gr |

| N-Heterocyclic Carbene (NHC) | γ-Lactam Synthesis | Ester component in coupling reaction | NHC facilitates C-H bond activation through a multi-step cascade. researchgate.net |

| Basic Resin (PS-BEMP) | Domino Reaction | Nucleophilic precursor in a tandem sequence | Catalyst choice dictates the diastereoselectivity of the cyclization. ub.edu |

Exploration of Transition Metal-Mediated Reactions

The reactivity of this compound has been significantly expanded through transition metal catalysis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise challenging to construct.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling reactions. One notable application is the intramolecular α-arylation of N-protected α-amino acid tert-butyl esters. This reaction provides an efficient route to cyclic amino acid derivatives like dihydroisoindole and tetrahydroisoquinoline carboxylic acid esters. acs.org The process typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. acs.org

Another key transformation is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine to synthesize β-lactams. rsc.orgnih.gov Transition metals can promote this reaction, offering an alternative to traditional methods. rsc.org For instance, the carbonylation of diazo compounds using a dicobalt octacarbonyl complex, [Co2(CO)8], generates a ketene intermediate in situ. This ketene can then react with an imine in a [2+2] cycloaddition to yield β-lactams, often with a high preference for the trans-isomer. researchgate.netuantwerpen.be

Nickel-Catalyzed Reactions:

Nickel catalysis has proven effective for cross-coupling reactions, including amination, etherification, and esterification of aryl halides. acs.orgnih.gov Studies have shown that Boc-protected amino acids can undergo nickel-catalyzed esterification with aryl bromides. These reactions can be assisted by alternating current (AC), which can lead to higher yields and selectivity compared to direct current (DC) methods. acs.orgnih.gov

Other Metal-Catalyzed Reactions:

Titanium tetrachloride (TiCl4) has been used to facilitate the direct amination of α-hydroxy amides, which can be seen as precursors to amino acid derivatives. This method allows for the synthesis of α-amino amides from a broad range of amines under relatively mild conditions. rug.nl

| Metal Catalyst | Ligand/Additive | Reaction Type | Product | Key Finding |

| Pd₂(dba)₃ | DavePhos or Phosphine 109 | Intramolecular α-Arylation | Dihydroisoindole/Tetrahydroisoquinoline Esters | Efficient synthesis of cyclic amino acid derivatives from N-protected α-amino acid tert-butyl esters. acs.org |

| Ni(cod)₂ | dcpe | AC-Assisted Esterification | Aryl Esters of Boc-Amino Acids | Alternating current enhances yield and selectivity in the coupling of Boc-L-proline with aryl bromides. acs.orgnih.gov |

| [Co₂(CO)₈] | - | Carbonylation/[2+2] Cycloaddition | β-Lactams | In situ ketene formation from a diazo compound followed by cycloaddition with an imine. researchgate.netuantwerpen.be |

| TiCl₄ | - | Direct Amination | α-Amino Amides | Facilitates the substitution of a hydroxyl group with a variety of amine nucleophiles. rug.nl |

Advanced Analytical Characterization in Research of Tert Butyl 2 Amino 2 Phenylacetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural integrity of tert-butyl 2-amino-2-phenylacetate.

High-Resolution NMR Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the tert-butyl group typically appear as a sharp singlet around δ 1.39-1.48 ppm. rsc.orgresearchgate.net The protons of the phenyl group resonate in the aromatic region, generally between δ 7.20 and 7.54 ppm, often as a multiplet. rsc.orgresearchgate.net The methine proton (CH) attached to the chiral center gives a singlet at approximately δ 4.48-5.23 ppm. researchgate.net The two protons of the amino group (NH₂) are observed as a broad singlet around δ 1.84 ppm. researchgate.net

¹³C NMR spectroscopy provides further structural confirmation. The carbon of the carbonyl group (C=O) in the ester functionality is typically found in the range of δ 164.4-171.4 ppm. rsc.orgresearchgate.net The quaternary carbon of the tert-butyl group appears around δ 81.3-84.1 ppm, while the methyl carbons of this group resonate at approximately δ 27.6-27.8 ppm. rsc.orgresearchgate.net The carbons of the phenyl ring are observed in the aromatic region, typically between δ 125.6 and 132.4 ppm. researchgate.netrsc.org The chiral carbon (Cα) is found around δ 61.1 ppm. researchgate.net

Detailed research findings for the NMR characterization of this compound are presented in the table below.

| Technique | Nucleus | Chemical Shift (δ) in ppm | Assignment |

| NMR | ¹H | 7.27 – 7.43 | Phenyl group (m, 5H) |

| NMR | ¹H | 4.48 | Methine proton (s, 1H) |

| NMR | ¹H | 1.84 | Amino group (s, 2H) |

| NMR | ¹H | 1.39 | tert-Butyl group (s, 9H) |

| NMR | ¹³C | 164.4 | Carbonyl carbon (C=O) |

| NMR | ¹³C | 132.4 | Phenyl group ipso-carbon |

| NMR | ¹³C | 129.2, 129.0, 126.5 | Phenyl group carbons |

| NMR | ¹³C | 84.1 | Quaternary carbon of tert-butyl group |

| NMR | ¹³C | 61.1 | Chiral carbon (Cα) |

| NMR | ¹³C | 27.6 | Methyl carbons of tert-butyl group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum reveals distinct absorption bands corresponding to specific molecular vibrations.

A prominent absorption band is observed for the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1723-1727 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amine group are usually seen as two bands in the region of 3296-3342 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic tert-butyl group are also present. Furthermore, the characteristic absorptions for the phenyl group can be observed in the fingerprint region.

Key IR absorption bands for this compound are summarized below.

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

| Amine (N-H) | Stretch | 3342, 3296 |

| Carbonyl (C=O) | Stretch | 1723 |

| Aromatic (C=C) | Stretch | 1604 |

| Amine (N-H) | Bend | 1523 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

For this compound (C₁₂H₁₇NO₂), the calculated monoisotopic mass is 207.12593 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is often observed as the protonated molecule [M+H]⁺, with a calculated mass-to-charge ratio (m/z) of 208.13321. researchgate.netuni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z 230.11515) and the potassium adduct [M+K]⁺ (m/z 246.08909). uni.lu

The following table presents the predicted mass spectrometry data for different adducts of this compound.

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 208.13321 |

| [M+Na]⁺ | 230.11515 |

| [M+K]⁺ | 246.08909 |

| [M+NH₄]⁺ | 225.15975 |

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatographic techniques are indispensable for assessing the purity and, crucially for this chiral compound, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to determine the purity of this compound. rsc.orgbinghamton.edu These methods separate the target compound from any impurities or byproducts from the synthesis.

Method development typically involves selecting an appropriate stationary phase, often a C18 column, and optimizing the mobile phase composition. binghamton.edursc.org A common mobile phase consists of a mixture of an aqueous component (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). rsc.orgumich.edu A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with varying polarities. rsc.org Detection is commonly performed using a UV detector, often at wavelengths of 214 nm or 254 nm. binghamton.edursc.org UPLC systems, utilizing smaller particle size columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. binghamton.edumdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), determining the enantiomeric purity is critical, especially in pharmaceutical applications. Chiral chromatography is the gold standard for this analysis.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD or Chiralpak AD), are commonly employed. rsc.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. rsc.org The retention times for the two enantiomers will be different, allowing for their quantification and the determination of the enantiomeric excess (ee). For example, in one reported method using a Chiralcel OD column with a hexane/isopropanol (99:1) mobile phase, the two enantiomers of a derivative were separated with distinct retention times. rsc.org

Application of Analytical Quality by Design (AQbD) Principles in Method Optimization

The development and optimization of analytical methods for this compound are increasingly guided by Analytical Quality by Design (AQbD) principles. researchgate.netamericanpharmaceuticalreview.com This systematic approach, an adaptation of the Quality by Design (QbD) paradigm used in pharmaceutical manufacturing, ensures that an analytical method is well-understood, robust, and consistently fit for its intended purpose throughout its lifecycle. americanpharmaceuticalreview.combiomedres.us The AQbD process moves beyond traditional trial-and-error method development towards a proactive, risk-based strategy. researchgate.netbrjac.com.br

The implementation of AQbD for a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound would begin with defining the Analytical Target Profile (ATP) . The ATP is a prospective summary of the method's objectives, outlining what needs to be measured and the required performance criteria, such as the desired accuracy and precision for quantifying the main compound and any potential impurities. biomedres.usbrjac.com.br

Following the ATP, a risk assessment is performed to identify method parameters that could potentially impact the Critical Method Attributes (CMAs) . CMAs are the method's performance characteristics, such as resolution between adjacent peaks, peak tailing, and retention time, which must be controlled to ensure the quality of the results. researchgate.net The parameters identified as having a high risk of impacting the CMAs are termed Key Method Parameters (KMPs).

Table 1: Illustrative Risk Assessment for HPLC Method Optimization This table is a hypothetical representation for illustrative purposes.

| Method Parameter | Potential Impact on CMAs (Resolution, Tailing, Retention Time) | Risk Level | Classification |

|---|---|---|---|

| Mobile Phase pH | High | High | KMP |

| Gradient Time | High | High | KMP |

| Column Temperature | Medium | Medium | KMP |

| Flow Rate | Medium | Medium | KMP |

| Wavelength | Low | Low | - |

Once KMPs are identified, Design of Experiments (DoE) is employed to systematically study their effects and interactions. brjac.com.br A multi-dimensional space known as the Method Operable Design Region (MODR) is then established. researchgate.netamericanpharmaceuticalreview.com The MODR defines the specific ranges for the KMPs within which the method is proven to operate robustly and meet all performance criteria. americanpharmaceuticalreview.com

Table 2: Example of Experimental Design Factors for HPLC Method This table is a hypothetical representation for illustrative purposes.

| Factor (KMP) | Low Level (-1) | High Level (+1) |

|---|---|---|

| A: Mobile Phase pH | 2.5 | 3.5 |

| B: Gradient Time (min) | 10 | 20 |

By applying AQbD principles, a highly robust and reliable analytical method is developed. This approach minimizes sources of variability and ensures that the method performance is well-understood and predictable, facilitating easier method transfer and lifecycle management. researchgate.netamericanpharmaceuticalreview.com

Solid-State and Optical Property Analysis

The physical and optical characteristics of this compound and its derivatives are critical to understanding their behavior and potential applications. Advanced analytical techniques such as X-ray diffraction and photoluminescence spectroscopy provide fundamental insights into these properties.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for analyzing the solid-state structure of materials. In the study of derivatives of this compound, powder XRD (PXRD) has been used to confirm the crystalline nature of synthesized compounds, as indicated by sharp and intense peaks in the diffraction pattern. researchgate.net

For crystalline powders, the Debye-Scherrer formula can be used to estimate the average crystallite size (D):

D = (Kλ) / (β cosθ)

Where:

K is the Scherrer constant (typically ~0.9)

λ is the X-ray wavelength

β is the full width at half maximum (FWHM) of the diffraction peak

θ is the Bragg diffraction angle

In one study on a related derivative, a crystallite size of 54.2658 nm was calculated using this formula, providing quantitative information about the material's microstructure. researchgate.net

Single-crystal X-ray diffraction provides even more detailed information, allowing for the precise determination of the molecular structure, bond lengths, bond angles, and crystal packing. While specific data for this compound is not detailed in the provided context, analysis of a related pyrrole (B145914) derivative illustrates the type of data obtained. bohrium.com Such analysis reveals the spatial arrangement of atoms and the intermolecular forces, such as hydrogen bonds, that govern the three-dimensional architecture. bohrium.com Hirshfeld surface analysis is another technique often used alongside XRD to better understand and visualize the various intermolecular contacts within the crystal. bohrium.comiucr.org

Table 3: Illustrative Single-Crystal XRD Data for a Related Pyrrole Derivative bohrium.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.3611(7) |

| b (Å) | 9.0521(8) |

| c (Å) | 13.8988(8) |

| β (°) | 106.710(5) |

| Volume (ų) | 1007.52(14) |

Photoluminescence Spectroscopy for Optical Property Characterization

Photoluminescence (PL) spectroscopy is a non-destructive technique used to investigate the electronic structure and optical properties of materials. acs.org The analysis of derivatives of this compound has utilized PL spectroscopy to characterize their emissive properties. researchgate.netijcr.info

Research has shown that upon excitation, these compounds exhibit luminescence. researchgate.netijcr.info The resulting PL spectrum provides information about the energy of the emitted photons, the efficiency of the emission process, and the lifetimes of the excited states.

Table 4: Photoluminescence Data for a Derivative of this compound

| Parameter | Observation | Reference |

|---|---|---|

| Absorption Peak | 358 nm | ijcr.info, researchgate.net |

The observation of a distinct absorption peak at 358 nm is a significant finding, as it indicates that the molecule can absorb energy at this wavelength and subsequently emit light. researchgate.netijcr.info This characteristic is crucial for applications in optoelectronics and materials science, where the ability to control and utilize light emission is fundamental. tum.de The study of such optical properties is essential for the design of new functional materials. icm.edu.pl

Applications and Emerging Research Areas of Tert Butyl 2 Amino 2 Phenylacetate

Utilization in the Synthesis of Biologically Active Molecules (Non-Clinical Focus)

The compound serves as a key starting material and structural motif in the creation of various organic molecules that are of interest in medicinal chemistry and materials science.

Tert-butyl 2-amino-2-phenylacetate is frequently employed as a precursor in the synthesis of more complex drug intermediates. The international community recognizes that chemicals used in the synthesis of various substances often have numerous legitimate uses incb.org. This compound is a non-proteinogenic amino acid ester, a class of molecules that are fundamental components for building larger, more intricate chemical structures. The primary amine group and the carboxylic acid (protected as a tert-butyl ester) provide two key points of reactivity. The tert-butyl ester group is a common protecting group in organic synthesis because it is stable under many reaction conditions but can be removed selectively under acidic conditions. This allows chemists to perform reactions on the amine part of the molecule without affecting the carboxylic acid functionality. Its role as a precursor is crucial for creating molecular fragments that are later incorporated into larger, potentially bioactive compounds.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govfrontiersin.org The transformation of peptides into peptidomimetics is a significant strategy in medicinal chemistry. frontiersin.org this compound is an important building block in this field.

Role in Novel Organic Reaction Development

The reactivity of this compound makes it a useful tool for organic chemists developing new synthetic methods.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to all organic synthesis. Nitrogen-containing compounds are widespread, ranging from natural products like amino acids and alkaloids to synthetic materials. tcichemicals.com this compound possesses two key functional groups that are central to these bond-forming reactions:

Amino Group (-NH2): The primary amine is a potent nucleophile, making it an ideal participant in a wide array of C-N bond-forming reactions. These include N-alkylation, acylation to form amides (a key reaction in peptide synthesis), and reductive amination. Its reactivity is foundational in methods that build complex nitrogen-containing scaffolds. tcichemicals.com

α-Carbon: The carbon atom to which both the amino and the phenyl groups are attached can be deprotonated under certain conditions, turning it into a nucleophile for C-C bond formation. The adjacent phenyl group helps to stabilize the resulting negative charge, facilitating reactions that form a new bond at this position.

The compound's structure is thus leveraged by researchers to test and refine new catalysts, reaction conditions, and strategies for efficiently constructing these vital chemical bonds.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov This strategy is prized in synthetic chemistry for its speed, efficiency, and ability to rapidly generate libraries of complex molecules. nih.gov

This compound is an excellent substrate for MCRs due to its primary amine functionality. In reactions like the Ugi or Strecker synthesis, the amine can react with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate in situ. This intermediate is then attacked by another nucleophile in the reaction mixture, leading to the formation of complex α-amino acid derivatives. The ability to use this compound in MCRs allows for the rapid and efficient synthesis of diverse molecular structures, which is particularly valuable in the early stages of discovering new biologically active compounds.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the properties and potential behavior of molecules without the need for laboratory experiments. For this compound, theoretical studies are used to predict various physicochemical properties that are crucial for planning its use in synthesis and for understanding its potential interactions. These computed properties help researchers anticipate its reactivity, solubility, and other characteristics.

Below is a table of key computed properties for the (R)-enantiomer of this compound.

| Property | Value | Reference |

| Molecular Formula | C12H17NO2 | nih.gov |

| Molecular Weight | 207.27 g/mol | nih.gov |

| Monoisotopic Mass | 207.125928785 Da | nih.gov |

| XLogP3-AA | 1.9 | nih.gov |

| Polar Surface Area | 52.3 Ų | nih.gov |

These theoretical predictions, such as the octanol-water partition coefficient (XLogP3-AA), are instrumental in drug design for estimating a molecule's potential bioavailability. Similarly, predicted collision cross-section values are used in analytical techniques like ion mobility-mass spectrometry to help identify the compound. uni.lu

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For a compound like this compound, DFT could be employed to study the synthesis process, for example, by mapping the potential energy surface of the reaction between phenylglycine and isobutylene (B52900) (a common route to introduce the tert-butyl group).

Such calculations would typically involve:

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

A hypothetical study might reveal the activation energies for different proposed mechanisms, thereby identifying the most likely reaction pathway. For instance, the calculations could compare a direct esterification mechanism with a mechanism involving a carbocation intermediate from isobutylene.

Table 1: Hypothetical DFT Calculation Results for a Proposed Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -10.7 |

Molecular Modeling for Conformation and Stereoselectivity Prediction

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are essential for understanding the three-dimensional structure of molecules and predicting stereoselectivity. For a chiral compound like this compound, these methods could be used to:

Conformational Analysis: Identify the most stable conformations of the molecule by rotating its single bonds and calculating the potential energy of each resulting structure. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Stereoselectivity Prediction: In asymmetric synthesis, computational models can be used to predict which enantiomer or diastereomer will be preferentially formed. This is often achieved by modeling the transition states of the reactions leading to the different stereoisomers and comparing their relative energies. A lower energy transition state implies a faster reaction and, therefore, a more abundant product.

For example, in a catalytic asymmetric synthesis of this compound, molecular modeling could be used to understand how a chiral catalyst interacts differently with the prochiral substrate to favor the formation of either the (R)- or (S)-enantiomer.

Table 2: Hypothetical Energy Profile for Stereoselective Synthesis

| Transition State | Catalyst-Substrate Complex | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | Chiral Catalyst A | 15.2 | (R) |

| TS-(S) | Chiral Catalyst A | 17.8 | |

| TS-(R) | Chiral Catalyst B | 19.5 | (S) |

| TS-(S) | Chiral Catalyst B | 16.1 |

Machine Learning Applications in Reaction Optimization and Prediction

Machine learning (ML) is an emerging tool in chemistry for optimizing reaction conditions and predicting reaction outcomes. While no specific ML models for this compound have been published, one could be developed using a dataset of reactions involving similar amino acid esters.

The process would typically involve:

Data Collection: Gathering a large dataset of reactions from literature or high-throughput experiments, including information on reactants, reagents, solvents, temperatures, and the resulting yields and stereoselectivities.

Feature Engineering: Converting the chemical information into a numerical format that an ML algorithm can understand.

Model Training: Using algorithms such as random forests, support vector machines, or neural networks to learn the relationship between the reaction inputs and outputs.

Prediction and Optimization: The trained model could then be used to predict the outcome of new, unseen reactions or to suggest the optimal conditions to maximize the yield or stereoselectivity for the synthesis of this compound.

Such a model could accelerate the process of finding the best synthetic route, reducing the need for extensive and time-consuming laboratory experiments.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry, particularly the pharmaceutical sector, is increasingly driven by the principles of green chemistry to minimize environmental impact. worldpharmatoday.comreachemchemicals.com The synthesis of pharmaceutical intermediates like tert-butyl 2-amino-2-phenylacetate is a major focus for the implementation of sustainable practices. blazingprojects.com Future research is geared towards creating synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

A primary challenge lies in replacing traditional methods that often rely on hazardous reagents, stoichiometric amounts of promoters, and volatile organic solvents. reachemchemicals.comtechsciresearch.com Key strategies for developing more sustainable routes include:

Biocatalysis: Employing enzymes or whole-cell systems offers a green alternative to conventional chemical catalysis. worldpharmatoday.comnih.gov Enzymatic cascades can be designed to produce phenylacetic acid derivatives from renewable feedstocks like L-phenylalanine, demonstrating the potential for high-yielding and sustainable production. nih.govacs.org The use of enzymes can lead to unparalleled accuracy and environmental sustainability by replacing toxic metal catalysts. worldpharmatoday.com

Green Solvents: Research is focused on substituting hazardous organic solvents with greener alternatives such as water, ethanol (B145695), glycerol, or ethyl lactate, which are often derived from renewable resources. mdpi.com Solvent-free or solvent-reduced synthesis routes are also being explored to minimize the release of volatile organic compounds (VOCs). reachemchemicals.com

Atom Economy and Process Intensification: Future syntheses will prioritize maximizing the incorporation of all materials used in the process into the final product (atom economy). worldpharmatoday.com Techniques like flow chemistry are being adopted to allow for better control over reaction conditions, reduce solvent consumption, and improve safety compared to traditional batch production. worldpharmatoday.com

Table 1: Comparison of Synthetic Route Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions. worldpharmatoday.comnih.gov | High selectivity, mild reaction conditions, biodegradable catalysts, reduced waste. worldpharmatoday.com | Enzyme stability, cost, and the need for aqueous media can be limiting. |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. mdpi.com | Reduced toxicity and environmental impact, improved safety. techsciresearch.com | Solubility of reactants, potential for different reaction kinetics. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. worldpharmatoday.com | Enhanced heat and mass transfer, improved safety, easier scalability, better process control. worldpharmatoday.com | Initial equipment cost, potential for clogging. |

| Renewable Feedstocks | Utilizing starting materials derived from biological sources, such as amino acids. reachemchemicals.comnih.gov | Reduced reliance on fossil fuels, sustainability. reachemchemicals.com | Availability and cost of feedstocks, may require new synthetic pathways. |

Exploration of New Catalytic Systems for Enantioselective Transformations

The biological activity of molecules containing this compound is often dependent on their stereochemistry. Therefore, the development of highly enantioselective synthetic methods is a paramount objective. While classical resolution methods are effective, they are inherently inefficient as they discard half of the material. Modern research focuses on asymmetric catalysis to directly generate the desired enantiomer.

Future exploration in this area includes:

Advanced Organocatalysis: Chiral small organic molecules are used to catalyze enantioselective reactions. researchgate.net Recent breakthroughs include the use of chiral amine catalysis integrated with photoinduced energy transfer for the deracemization of related α-branched aldehydes. rsc.org The combination of organocatalysis with other catalytic modes, such as photoredox catalysis, opens new avenues for creating chiral centers with high precision. researchgate.net

Hybrid Metal Catalysis: This approach merges transition metal catalysis with biocatalysis by incorporating a metal cofactor into a protein scaffold (artificial metalloenzymes) or coordinating it to a peptide sequence. mdpi.com These hybrid catalysts can offer novel reactivity and selectivity for challenging transformations like Friedel-Crafts alkylations and Michael additions, which could be applied to the synthesis of derivatives. mdpi.com

Photocatalytic Asymmetric Synthesis: Visible-light-driven catalysis provides a sustainable and precise method for constructing chiral centers. rsc.org Cooperative dual catalysis systems, which integrate photoredox catalysis with chiral catalysts like chiral phosphoric acids, can facilitate efficient enantioselective transformations under mild conditions. rsc.org

The challenge remains to develop catalysts that are not only highly selective but also robust, versatile across a range of substrates, and cost-effective for industrial-scale production. acs.org

Advanced Analytical Techniques for Complex Reaction Monitoring

To develop and optimize the complex, often multi-step, syntheses of this compound and its derivatives, a thorough understanding of reaction kinetics, intermediates, and byproducts is essential. Traditional offline analysis methods like chromatography can be time-consuming and may not provide a complete picture of the reaction dynamics, especially for unstable intermediates. mt.com Process Analytical Technology (PAT) is becoming crucial for efficient and safe process development. acs.org

Future research will increasingly rely on advanced, in-situ analytical techniques:

In-situ Spectroscopy (FTIR, Raman, NMR): Techniques like ReactIR™ (in-situ FTIR) allow for the real-time tracking of the concentration of reactants, intermediates, and products throughout a reaction by monitoring their unique infrared absorbances. mt.com This provides immediate feedback on reaction progression and stability of intermediates. mt.com Similarly, in-situ Raman and benchtop NMR spectroscopy are powerful tools for monitoring reactions in real-time, offering structural information and quantification without the need for sampling. acs.orgrsc.org

Advanced Mass Spectrometry: Methods such as Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) coupled with Liquid Electron Ionization (LEI) enable the direct, continuous monitoring of neutral organic analytes in complex and even harsh reaction mixtures. acs.orgnih.gov This overcomes the limitations of traditional mass spectrometry techniques that struggle with non-aqueous solutions or uncharged molecules. acs.org

The integration of these techniques provides a wealth of data that can be used to optimize reaction conditions, ensure process safety and scalability, and gain deeper mechanistic insights. mt.comacs.org

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Principle | Application in Synthesis | Key Advantage |

|---|---|---|---|

| In-situ FTIR (e.g., ReactIR™) | Measures infrared absorption of molecules directly in the reaction vessel. mt.com | Real-time tracking of reactant consumption, product formation, and transient intermediates. | Provides immediate kinetic and mechanistic data without sampling. mt.com |

| In-situ Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. rsc.org | Complements FTIR, especially for reactions in aqueous media and for monitoring specific functional groups. | Non-destructive and can be used with fiber-optic probes in various reactor types. rsc.org |

| Benchtop NMR Spectroscopy | Utilizes nuclear magnetic resonance to identify and quantify species directly in a flow or batch reactor. acs.org | In-situ monitoring of structural changes and quantification for process understanding. | Provides detailed structural information simultaneously with quantification. acs.org |

| CP-MIMS-LEI Mass Spectrometry | A semipermeable membrane allows neutral analytes to pass from the reaction mixture into the mass spectrometer for ionization and detection. nih.gov | Continuous monitoring of neutral molecules in complex, heterogeneous, or corrosive mixtures. | High sensitivity and selectivity for neutral analytes that are difficult to monitor with other methods. acs.org |

Integration of Computational Methods for Predictive Synthesis

The traditional, empirical approach to developing new synthetic methods and optimizing catalysts is often time-consuming and resource-intensive. pnas.orgazorobotics.com Computational chemistry and machine learning are emerging as powerful tools to accelerate this process by predicting reaction outcomes and guiding experimental design. cam.ac.uk

Key areas of integration include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to model reaction mechanisms, calculate the energies of transition states, and elucidate the factors controlling stereoselectivity. nih.govchinesechemsoc.org This can help in understanding how a catalyst imparts asymmetric induction and in designing more effective catalysts. nih.gov

Machine Learning (ML) and AI: ML models can be trained on existing reaction data to predict the enantioselectivity or yield of new reactions. azorobotics.comchinesechemsoc.org By analyzing molecular descriptors of substrates, catalysts, and solvents, these models can rapidly screen virtual libraries of components to identify promising candidates for experimental validation. cam.ac.ukchinesechemsoc.org This data-driven approach can uncover non-obvious structure-activity relationships and accelerate the discovery of highly selective catalysts. azorobotics.comnih.gov

The primary challenge is the need for large, high-quality datasets to train accurate predictive models. cam.ac.uk As more experimental data becomes available and computational methods become more sophisticated, the synergy between computation and experimentation will be crucial for the rapid development of new synthetic protocols for this compound. nih.gov

Expansion into Diverse Chemical Space via Derivatization

While this compound is a valuable intermediate, its true potential lies in its role as a scaffold for creating a diverse range of more complex molecules. Derivatization allows for the systematic modification of its structure to explore a wider chemical space and tune its properties for specific applications, particularly in medicinal chemistry and materials science. researchgate.net

Future research will focus on several key derivatization strategies:

N-Functionalization: The primary amino group is a key handle for modification. It can be acylated, alkylated, or used in the formation of amides, carbamates, and other nitrogen-containing functional groups to generate libraries of new compounds. For example, condensation with various carboxylic acids can produce a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.gov

Aromatic Ring Substitution: The phenyl ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce a wide variety of substituents. This allows for fine-tuning of the electronic and steric properties of the molecule.

Ester Group Transformation: The tert-butyl ester, while useful as a protecting group, can also be transformed. It can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters. This carboxylic acid moiety can then be used as a handle for further modifications, such as amide bond formation.

The challenge in derivatization is to develop orthogonal strategies that allow for the selective modification of one part of the molecule without affecting other functional groups. researchgate.net The systematic exploration of the chemical space around the this compound core is expected to yield novel molecules with enhanced or entirely new biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-amino-2-phenylacetate, and how can purity be optimized?

- Methodology : The compound is often synthesized via esterification of 2-amino-2-phenylacetic acid using tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl). Post-synthesis purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity (>97%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (monitoring characteristic peaks for tert-butyl at δ ~1.4 ppm and aromatic protons at δ ~7.3–7.5 ppm) .

- Note : Contaminants like unreacted starting materials or side products (e.g., diastereomers) require rigorous characterization using LC-MS for mass confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Use NIOSH/CEN-approved PPE, including nitrile gloves, safety goggles, and a P95 respirator for particulate filtration. Work in a fume hood to minimize inhalation risks. Store the compound at -20°C in airtight containers to prevent hydrolysis or degradation . Avoid aqueous or acidic environments unless explicitly required for reactions, as ester groups are prone to cleavage .

Q. How can researchers confirm the stereochemical integrity of this compound?

- Analytical Approach : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) using hexane/isopropanol gradients can resolve enantiomers. Compare retention times with commercially available (R)- or (S)-enantiomer standards. Alternatively, low-temperature NMR with chiral solvating agents (e.g., Eu(hfc)₃) may distinguish diastereomeric complexes .

Advanced Research Questions

Q. How does this compound participate in peptide coupling reactions, and what are common side reactions?

- Mechanistic Insight : The amino group serves as a nucleophile in amide bond formation (e.g., via EDC/HOBt activation). However, competing tert-butyl ester hydrolysis under acidic or basic conditions can occur, requiring pH control (pH 6–8). Side products like diketopiperazines may form during cyclization steps; monitor via LC-MS (m/z shifts) .

- Optimization : Use coupling agents like HATU for higher efficiency in polar aprotic solvents (DMF, DCM). For Boc-protected intermediates, avoid prolonged exposure to trifluoroacetic acid during deprotection to retain ester integrity .

Q. What strategies mitigate racemization during the incorporation of this compound into chiral scaffolds?

- Racemization Pathways : Racemization occurs via keto-enol tautomerization at elevated temperatures or in strongly acidic/basic media.

- Solutions : Conduct reactions at ≤0°C and use mild bases (e.g., DIEA) instead of NaOH/KOH. Employ orthogonal protecting groups (e.g., Fmoc for amines) to minimize steric hindrance during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.